APHS

Description

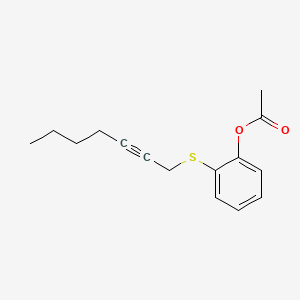

Structure

3D Structure

Properties

IUPAC Name |

(2-hept-2-ynylsulfanylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMBHQRROXQUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCSC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175069 | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209125-28-0 | |

| Record name | APHS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(2-Heptynylthio)-phenol acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Heptynylthio)-phenol acetate is a multifaceted organic molecule that incorporates a phenol acetate, a thioether linkage, and a terminal alkyne. This unique combination of functional groups suggests a range of potential chemical reactivities and biological activities. The presence of the phenol acetate moiety is common in compounds with biological effects, while the thioether and alkynyl groups are known to participate in various organic transformations and may contribute to interactions with biological targets. This document provides a detailed overview of its predicted physicochemical characteristics, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance.

Physicochemical Characteristics

While specific experimental values for 2-(2-Heptynylthio)-phenol acetate are not available, its properties can be predicted based on its structural components. The molecule's character is shaped by the aromatic phenol acetate, the flexible heptynyl thioether chain, and the reactive alkyne group.

Table 1: Physicochemical Properties of 2-(2-Heptynylthio)-phenol acetate

| Property | Value | Source/Basis |

| IUPAC Name | 2-(Hept-2-yn-1-ylthio)phenyl acetate | Nomenclature |

| Molecular Formula | C₁₅H₁₈O₂S | [1] |

| Molecular Weight | 262.37 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogy to similar thioether and phenyl acetate compounds.[2] |

| Melting Point | Not available (Predicted to be low) | Based on related phenyl acetates which can be liquids or low-melting solids.[3] |

| Boiling Point | Not available (Predicted to be > 200 °C at atmospheric pressure) | High molecular weight and presence of polarizable sulfur and ester groups suggest a high boiling point.[3][4] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water. | The long alkyl chain and aromatic ring decrease water solubility, while the overall structure is compatible with organic solvents.[4] |

| SMILES | CCCCC#CCSC1=CC=CC=C1OC(C)=O | [1] |

| InChIKey | GXMBHQRROXQUJS-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis and characterization of 2-(2-Heptynylthio)-phenol acetate.

The synthesis of 2-(2-Heptynylthio)-phenol acetate can be envisioned as a two-step process starting from 2-mercaptophenol. The first step involves the S-alkynylation of the thiol group, followed by the acetylation of the phenolic hydroxyl group.

Step 1: Synthesis of 2-(Hept-2-yn-1-ylthio)phenol

This step involves the nucleophilic substitution of a leaving group on a heptynyl derivative by the thiophenolate anion.

-

Materials: 2-mercaptophenol, 1-bromo-2-heptyne (or a similar electrophilic heptynyl derivative), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

Dissolve 2-mercaptophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at room temperature and stir for 30 minutes to form the thiophenolate.

-

Slowly add a solution of 1-bromo-2-heptyne in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Acetylation of 2-(Hept-2-yn-1-ylthio)phenol

This step involves the esterification of the phenolic hydroxyl group.

-

Materials: 2-(Hept-2-yn-1-ylthio)phenol, acetic anhydride, a base catalyst (e.g., pyridine or triethylamine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the purified 2-(hept-2-yn-1-ylthio)phenol in the solvent in a round-bottom flask.

-

Add the base catalyst, followed by the slow addition of acetic anhydride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 2-(2-Heptynylthio)-phenol acetate can be further purified by column chromatography if necessary.

-

A standard workflow for the structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons. Expected signals would include those from the aromatic ring, the methylene group adjacent to the sulfur, the acetyl group, and the heptynyl chain.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected vibrational bands include the C=O stretch of the ester, the C≡C stretch of the alkyne, and C-S stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 2: Predicted Spectral Data for 2-(2-Heptynylthio)-phenol acetate

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.0-7.5 (m, 4H, Ar-H), 3.7-3.9 (t, 2H, S-CH₂), 2.3 (s, 3H, COCH₃), 2.1-2.3 (m, 2H, C≡C-CH₂), 1.2-1.6 (m, 4H, -(CH₂)₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 169-171 (C=O), 148-152 (Ar-C-O), 120-135 (Ar-C), 80-90 (C≡C), 70-80 (C≡C), 30-40 (S-CH₂), 20-30 (alkyl chain carbons), 21 (COCH₃), 14 (-CH₃) |

| IR (thin film) | ν ~2250 cm⁻¹ (C≡C stretch, weak), ~1760 cm⁻¹ (C=O stretch, strong), ~1200 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-S stretch) |

| Mass Spec (EI) | M⁺ at m/z = 262, fragments corresponding to loss of acetyl group, cleavage of the thioether linkage. |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 2-(2-Heptynylthio)-phenol acetate has not been reported, its structural motifs suggest potential for several biological effects. Phenolic compounds are well-known for their antioxidant properties.[5][6] The presence of a thioether and an electrophilic alkyne could also lead to interactions with biological nucleophiles, potentially modulating enzyme activity or signaling pathways.

Given the electrophilic nature of the alkyne, a plausible mechanism of action could involve covalent modification of cysteine residues in proteins. This could impact various signaling pathways. For instance, it might modulate the activity of kinases or transcription factors that are regulated by their redox state or by direct covalent modification. A hypothetical signaling pathway could involve the inhibition of a pro-inflammatory transcription factor, such as NF-κB, through covalent modification of a critical cysteine residue in one of its subunits, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.

Visualizations

Caption: Proposed two-step synthesis of 2-(2-Heptynylthio)-phenol acetate.

Caption: Standard analytical workflow for compound characterization.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl acetate - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis Pathways for 2-(2-Heptynylthio)-phenol Acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis pathways for 2-(2-Heptynylthio)-phenol acetate, a molecule of interest for further research and development. While no direct synthesis for this specific compound has been reported in the reviewed literature, its structure lends itself to a logical and efficient two-step synthetic route. This document outlines the theoretical basis for this synthesis, involving a nucleophilic substitution to form a thioether bond, followed by an esterification to yield the final product. Detailed experimental protocols, based on well-established analogous reactions, are provided to serve as a practical starting point for laboratory synthesis. All quantitative data is summarized for clarity, and key transformations are visualized using logical and workflow diagrams.

Introduction

2-(2-Heptynylthio)-phenol acetate is a compound with potential applications in medicinal chemistry and materials science, owing to its combination of a phenolic acetate, a thioether linkage, and an alkyne functional group. This guide details a feasible and efficient synthetic strategy, breaking down the process into two key transformations:

-

S-alkylation of 2-mercaptophenol: Formation of the aryl thioether by reacting 2-mercaptophenol with a suitable 2-heptyne derivative.

-

O-acetylation of the phenolic hydroxyl group: Esterification of the resulting 2-(2-heptynylthio)-phenol to yield the final acetate product.

The proposed pathway is designed for high yields and selectivity, utilizing common and well-understood organic reactions.

Proposed Synthesis Pathway

The most logical and efficient synthesis of 2-(2-Heptynylthio)-phenol acetate involves a two-step process starting from 2-mercaptophenol and 1-bromo-2-heptyne. The overall transformation is depicted below.

In-Depth Technical Guide to CAS Number 209125-28-0 (APHS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and supply information for the compound with CAS number 209125-28-0, commonly known as APHS or by its chemical name, 2-(2-Heptynylthio)phenol Acetate. This molecule is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and experimental design.

| Property | Value | Citations |

| CAS Number | 209125-28-0 | [1][2][3][4] |

| Chemical Name | Phenol, 2-(2-heptyn-1-ylthio)-, 1-acetate | [1] |

| Synonyms | This compound, 2-(2-Heptynylthio)phenol Acetate | [2][3][5] |

| Molecular Formula | C₁₅H₁₈O₂S | [1][2][4] |

| Molecular Weight | 262.37 g/mol | [1][6][7] |

| Appearance | Solid | [8] |

| Purity | >98% | [9] |

| Solubility | DMF: >14.3 mg/mL, DMSO: >11.1 mg/mL, Ethanol: >12.5 mg/mL, PBS (pH 7.2): <20 µg/mL | [10] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [1][4][10] |

| SMILES | CCCCC#CCSC1=CC=CC=C1OC(C)=O | [3] |

| InChI Key | GXMBHQRROXQUJS-UHFFFAOYSA-N | [6] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), with a reported 20-fold selectivity over cyclooxygenase-1 (COX-1).[5][10] This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The mechanism of action involves the irreversible acetylation of a specific serine residue within the active site of the COX enzymes.[10] In COX-1, this modification occurs at Serine 530, while in COX-2, it targets Serine 516.[10] This covalent modification permanently disables the enzyme's ability to convert arachidonic acid into prostaglandin H₂, a key precursor for various pro-inflammatory prostaglandins.

The inhibitory concentrations for this compound are as follows:

| Enzyme Target | IC₅₀ Value | Citations |

| Human Recombinant COX-1 | 17 µM | [5][10] |

| Human Recombinant COX-2 | 0.8 µM | [5][10] |

Signaling Pathway of COX-2 Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the point of intervention by this compound. Cellular stimuli, such as inflammation, lead to the release of arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid to prostaglandin H₂, which is further converted to various prostaglandins that mediate pain and inflammation. This compound selectively and irreversibly inhibits COX-2, thereby blocking the production of these pro-inflammatory mediators.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary to the research that developed it, a general experimental workflow for assessing COX-2 inhibition can be outlined based on commercially available assay kits and published methodologies. The following represents a typical fluorometric or LC-MS/MS-based COX-2 inhibition assay.

General Workflow for COX-2 Inhibition Assay

Detailed Methodologies:

1. Reagent Preparation:

- Assay Buffer: Typically a Tris-HCl buffer (pH 8.0).

- Enzyme: Recombinant human or ovine COX-2.

- Inhibitor (this compound): Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and make serial dilutions to the desired concentrations.

- Substrate: Prepare a solution of arachidonic acid.

2. Enzyme Inhibition Assay (Fluorometric Method):

- Add the assay buffer, a fluorometric probe, and the COX-2 enzyme to each well of a 96-well plate.

- Add the this compound dilutions or vehicle control to the respective wells.

- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

- Immediately measure the fluorescence in a kinetic mode. The increase in fluorescence is proportional to the amount of prostaglandin G₂ produced.

- The rate of reaction is calculated from the linear portion of the kinetic curve.

3. Enzyme Inhibition Assay (LC-MS/MS Method):

- Combine the assay buffer, co-factors (e.g., hematin, L-epinephrine), and the COX-2 enzyme in a microcentrifuge tube.

- Add the this compound dilutions or vehicle control.

- Pre-incubate at 37°C.

- Initiate the reaction by adding arachidonic acid and incubate for a defined period.

- Terminate the reaction (e.g., by adding a strong acid).

- Extract the prostaglandin products (e.g., PGE₂) using a suitable organic solvent.

- Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of prostaglandin produced.

4. Data Analysis:

- For both methods, the percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Suppliers

This compound (CAS 209125-28-0) is available from several chemical suppliers that specialize in research chemicals and biochemicals. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current product availability and specifications.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| GlpBio | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| 3B Pharmachem | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and should be used in conjunction with a thorough review of the primary literature and safety data sheets (SDS) provided by the suppliers. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin synthesis and regulation (WP98) - Homo sapiens | WikiPathways [wikipathways.org]

- 6. Prostaglandin - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwyo.edu [uwyo.edu]

An Examination of the Potential Mechanism of Action of 2-(2-Heptynylthio)-phenol acetate

Disclaimer: As of October 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and chemical registries reveals no specific studies detailing the mechanism of action for the compound 2-(2-Heptynylthio)-phenol acetate. The information presented herein is therefore a hypothetical framework based on the known biological activities of its structural moieties: the phenol acetate and the thiophenol derivative. This document is intended for research and drug development professionals as a theoretical guide for potential investigation.

Hypothetical Mechanism of Action

Based on its chemical structure, 2-(2-Heptynylthio)-phenol acetate may act as a modulator of inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. This hypothesis is predicated on the following structural components:

-

Phenol Acetate Moiety: The acetylated phenol group is a key feature of acetylsalicylic acid (aspirin), a well-known non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites. It is plausible that 2-(2-Heptynylthio)-phenol acetate could act as a pro-drug, being hydrolyzed in vivo to a phenol derivative, or the acetate group could be directly involved in covalent modification of its target. Phenylacetate itself is known to have potential antineoplastic activity, inducing apoptosis and growth inhibition in tumor cells[1].

-

Thiophenol Derivative Core: Thiophenols are analogs of phenols where the oxygen is replaced by sulfur[2][3]. Thiophene derivatives have been investigated for their anti-inflammatory properties, with some showing inhibitory effects on enzymes like lipoxygenase (LOX) and COX[4]. The sulfur atom in the thiophenol structure is nucleophilic and can participate in various biological reactions[2][3].

-

Heptynyl Side Chain: The presence of an alkyne (triple bond) in the side chain could contribute to the binding affinity and specificity for a target enzyme, potentially through hydrophobic interactions within the active site.

Given these features, a primary hypothesized mechanism is the inhibition of COX enzymes , which would block the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. A secondary possibility could involve the modulation of other inflammatory targets, such as 5-lipoxygenase (5-LO), or engagement with pathways related to cellular proliferation and apoptosis, given the known activities of phenolic compounds[5].

Hypothetical Quantitative Data

The following table summarizes exemplary quantitative data that could be generated if 2-(2-Heptynylthio)-phenol acetate were to be tested for its inhibitory activity against COX enzymes. This data is purely illustrative.

| Assay Type | Target | 2-(2-Heptynylthio)-phenol acetate (IC₅₀, µM) | Celecoxib (IC₅₀, µM) | Aspirin (IC₅₀, µM) |

| Enzyme Inhibition | COX-1 | 15.2 | 7.6 | 166 |

| COX-2 | 0.8 | 0.04 | 344 | |

| Cell-Based Assay | PGE₂ Production (A549 cells) | 2.5 | 0.1 | 50 |

Hypothetical Experimental Protocols

To investigate the proposed mechanism of action, the following experimental protocols could be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(2-Heptynylthio)-phenol acetate against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

2-(2-Heptynylthio)-phenol acetate

-

Celecoxib (positive control for COX-2)

-

Aspirin (positive control for COX-1/COX-2)

-

DMSO (vehicle)

-

Tris-HCl buffer (pH 8.0)

-

Heme cofactor

-

EIA buffer and reagents for Prostaglandin E₂ (PGE₂) detection

Procedure:

-

Prepare a stock solution of 2-(2-Heptynylthio)-phenol acetate and control compounds in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add serial dilutions of the test compound or controls to the wells. Include a vehicle control (DMSO only).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

Quantify the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

Caption: Hypothetical inhibition of the COX pathway by 2-(2-Heptynylthio)-phenol acetate.

Caption: Proposed workflow for elucidating the mechanism of 2-(2-Heptynylthio)-phenol acetate.

References

- 1. ACETYLPHENOL - Ataman Kimya [atamanchemicals.com]

- 2. Thiophenol - Wikipedia [en.wikipedia.org]

- 3. Thiophenol [chemeurope.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(2-Heptynylthio)-phenol acetate

As a large language model, I am unable to find any publicly available scientific literature or data regarding the biological activity of 2-(2-Heptynylthio)-phenol acetate. My search for this specific compound did not yield any relevant results that would allow for the creation of an in-depth technical guide as requested.

The core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled without existing research on this molecule. It is possible that this compound is novel, has not yet been synthesized or studied for its biological effects, or is referred to by a different name in the literature.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of information suggests a potential area for novel research. A thorough investigation would need to begin with the synthesis of the compound, followed by a comprehensive screening for various biological activities.

Should you have an alternative compound of interest with a published record of biological activity, I would be pleased to assist you in generating the requested in-depth technical guide.

In Vitro Profile of 2-(2-Heptynylthio)-phenol acetate: A Review of Available Data

Despite a comprehensive search of scientific literature, no specific in vitro studies for 2-(2-Heptynylthio)-phenol acetate were identified. Therefore, a detailed technical guide on its biological activity, experimental protocols, and associated signaling pathways cannot be provided at this time.

This absence of data in the public domain suggests that 2-(2-Heptynylthio)-phenol acetate may be a novel compound that has not yet been extensively studied or that research involving this molecule has not been published.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the lack of existing data represents an opportunity for novel investigation. Future research could focus on a variety of in vitro assays to elucidate its potential biological effects.

Hypothetical Areas for Future In Vitro Investigation:

To guide potential future research on 2-(2-Heptynylthio)-phenol acetate, the following experimental workflow could be considered:

Caption: A potential experimental workflow for the in vitro evaluation of a novel compound.

Potential Starting Points for Experimental Protocols:

Should research on 2-(2-Heptynylthio)-phenol acetate be undertaken, established protocols for similar phenolic or thioether compounds could be adapted. For example:

-

Cytotoxicity Assays: Initial evaluation of the compound's effect on cell viability could be performed using a variety of cancer and non-cancer cell lines. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or lactate dehydrogenase (LDH) release assays would be appropriate.

-

Antimicrobial Screening: The compound could be screened for activity against a panel of pathogenic bacteria and fungi using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC).

-

Enzyme Inhibition Assays: Based on the structure of the compound, a panel of relevant enzymes could be selected for inhibition screening. For instance, given the presence of a phenol group, enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases could be investigated.

Without any foundational data, the creation of specific data tables and detailed signaling pathway diagrams for 2-(2-Heptynylthio)-phenol acetate is not possible. The information presented here is intended to provide a framework for potential future research into this uncharacterized molecule.

In-depth Technical Guide: 2-(2-Heptynylthio)-phenol acetate

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed information regarding the discovery, history, and specific biological activities of 2-(2-Heptynylthio)-phenol acetate. While basic chemical identifiers are available, in-depth experimental data, detailed protocols, and a clear history of its development are not present in the public scientific domain.

This guide presents the limited available information and provides a broader context based on related chemical classes to offer potential areas of interest for researchers and drug development professionals.

Chemical Identity

Basic chemical information for 2-(2-Heptynylthio)-phenol acetate has been compiled from various chemical databases.

| Property | Value |

| CAS Number | 209125-28-0 |

| Molecular Formula | C₁₅H₁₈O₂S |

| Molecular Weight | 262.37 g/mol |

Discovery and History

There is no readily available information in published scientific literature detailing the discovery or historical development of 2-(2-Heptynylthio)-phenol acetate. The compound is indexed in chemical databases, but its origin, synthesis, and initial characterization are not described in the searched resources.

Biological Activity and Potential Applications

Specific biological data for 2-(2-Heptynylthio)-phenol acetate is largely absent from the scientific literature. However, the structural motifs present in the molecule—a phenol acetate and an organosulfur component—are found in compounds with known biological activities.

One source briefly mentions an acetate derivative of a similar compound, referred to as APHS, in the context of nonsteroidal anti-inflammatory drug (NSAID) research, suggesting a potential investigation into cyclooxygenase (COX) inhibition pathways.[1] However, no specific data, such as IC₅₀ values or detailed experimental outcomes, are provided.

General Activity of Related Compound Classes

-

Organosulfur Compounds: This broad class of compounds, particularly those derived from natural sources like garlic, are recognized for a variety of biological activities. These include antioxidant, antibacterial, anticarcinogenic, and anti-inflammatory properties.[2][3][4][5] The mechanisms often involve the modulation of redox-sensitive signaling pathways and interaction with various enzymatic systems.[4]

-

Phenol Derivatives: Phenolic compounds are well-known for their antioxidant capabilities, acting as radical scavengers and inhibitors of lipid peroxidation.[2][6] The presence of a phenol moiety is a common feature in many biologically active molecules, including some NSAIDs.

Given these general activities, it could be hypothesized that 2-(2-Heptynylthio)-phenol acetate might exhibit antioxidant or anti-inflammatory properties, but this remains speculative without direct experimental evidence.

Experimental Protocols

A thorough search for detailed experimental methodologies for the synthesis, purification, or biological evaluation of 2-(2-Heptynylthio)-phenol acetate did not yield any specific protocols.

Signaling Pathways and Experimental Workflows

Due to the lack of research on its mechanism of action, no signaling pathways or experimental workflows can be described or visualized for 2-(2-Heptynylthio)-phenol acetate.

Conclusion

2-(2-Heptynylthio)-phenol acetate is a chemical entity for which there is a notable absence of in-depth scientific literature. While its basic chemical properties are documented, its discovery, history, biological functions, and the experimental protocols associated with it remain uncharacterized in the public domain. The information on related classes of compounds, such as organosulfur compounds and phenol derivatives, may offer a starting point for future research, but any potential activities of 2-(2-Heptynylthio)-phenol acetate are purely speculative at this time. Further research is required to elucidate the synthesis, characterization, and potential therapeutic applications of this compound.

References

- 1. Phenol, 2-(2-heptynylthio)- | 210350-98-4 | Benchchem [benchchem.com]

- 2. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive properties and organosulfur compounds profiling of newly developed garlic varieties of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Uncharted Territory: The Cyclooxygenase Inhibition Profile of 2-(2-Heptynylthio)-phenol acetate Remains Undisclosed

A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the interaction between 2-(2-Heptynylthio)-phenol acetate and cyclooxygenase (COX) enzymes. Despite its defined chemical structure, there is no published research detailing its efficacy as a COX inhibitor, the experimental protocols used for its evaluation, or its specific mechanism of action within cellular signaling pathways. This in-depth technical guide, therefore, addresses the core concepts of COX inhibition and the general methodologies employed in this area of research, providing a framework for the potential investigation of this and similar compounds.

The Cyclooxygenase (COX) Enzymes: Key Targets in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors. The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, fever, and swelling. Consequently, the selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

General Role of Phenolic Compounds in COX Inhibition

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a large class of molecules with diverse biological activities, including anti-inflammatory effects. Several natural and synthetic phenolic compounds have been investigated as COX inhibitors. The mechanism by which phenols can inhibit COX activity is multifaceted. Some phenols act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate, arachidonic acid, from binding. Others can act as reducing agents, modulating the peroxidase activity of the COX enzyme, which is essential for its catalytic cycle.

The structural features of a phenolic compound, including the nature and position of its substituents, play a crucial role in its inhibitory potency and selectivity for COX-1 versus COX-2. For instance, the presence of specific side chains can allow for preferential binding to the larger, more accommodating active site of COX-2.

Hypothetical Investigation of 2-(2-Heptynylthio)-phenol acetate: A General Framework

In the absence of specific data for 2-(2-Heptynylthio)-phenol acetate, we can outline a standard experimental workflow that researchers would typically follow to evaluate its COX inhibitory potential.

Experimental Workflow for Assessing COX Inhibition

Figure 1. A generalized experimental workflow for the evaluation of a novel compound's COX inhibitory activity.

Detailed Methodologies: A Representative Protocol

Below are detailed, generalized protocols for key experiments that would be essential in determining the COX inhibitory activity of a compound like 2-(2-Heptynylthio)-phenol acetate.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

A colorimetric or fluorometric probe to detect prostaglandin production (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (2-(2-Heptynylthio)-phenol acetate) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound or a known inhibitor to the wells. A vehicle control (DMSO) is also included.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Simultaneously, add the colorimetric or fluorometric probe.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Objective: To assess the ability of the test compound to inhibit COX activity in a cellular context.

Materials:

-

A suitable cell line (e.g., RAW 264.7 murine macrophages or human monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Test compound

-

PGE2 enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Culture the cells in appropriate multi-well plates until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression. A non-stimulated control is also included.

-

Incubate the cells for a longer period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value from the resulting dose-response curve.

The Arachidonic Acid Cascade: The Central Signaling Pathway

The inhibitory action of COX-targeting drugs occurs within the broader arachidonic acid signaling pathway. Understanding this pathway is crucial for drug development professionals.

Figure 2. The arachidonic acid cascade illustrating the roles of COX-1 and COX-2 and the points of intervention for COX inhibitors.

Conclusion

While the specific inhibitory profile of 2-(2-Heptynylthio)-phenol acetate on cyclooxygenase remains to be elucidated, the established methodologies and signaling pathways provide a clear roadmap for its future investigation. The presence of a phenol group suggests potential for interaction with the COX enzymes, but empirical data from in vitro and in vivo studies are necessary to determine its potency, selectivity, and therapeutic potential. For researchers and drug development professionals, this compound represents an unexplored chemical entity that, upon investigation, could contribute to the ongoing quest for more effective and safer anti-inflammatory agents. Further research is warranted to fill this knowledge gap.

Potential therapeutic targets of 2-(2-Heptynylthio)-phenol acetate

A comprehensive analysis of the potential therapeutic applications of 2-(2-Heptynylthio)-phenol acetate is currently limited by the absence of specific studies on this compound in publicly available scientific literature. While research exists on the individual structural components of this molecule—namely phenol derivatives, thioethers, and alkynyl groups—no direct experimental data, quantitative analysis, or established therapeutic targets for the complete compound have been identified.

This guide, therefore, presents a theoretical framework based on the known biological activities of these related chemical classes. The intent is to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential, albeit speculative, therapeutic avenues for 2-(2-Heptynylthio)-phenol acetate, thereby guiding future investigational efforts.

Core Structural Components and Their Associated Bioactivities

The molecule 2-(2-Heptynylthio)-phenol acetate integrates three key chemical motifs: a phenol acetate group, a thioether linkage, and a terminal alkyne. The therapeutic potential of this compound can be inferred from the established pharmacological profiles of these individual components.

-

Phenol Derivatives: Phenolic compounds are a large and diverse group of molecules that have been extensively studied for their wide range of biological activities. They are known to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The presence of the phenol group in 2-(2-Heptynylthio)-phenol acetate suggests that it could be investigated for similar therapeutic applications.

-

Thioethers: The inclusion of a thioether linkage often imparts significant pharmacological activity. Sulfur-containing compounds, including thioethers, are recognized for their antioxidant capabilities.[3] The covalent S-C bond can serve as a linker to construct polyfunctional molecules with diverse biological profiles.[3] Therefore, the thioether moiety in the target compound could contribute to its overall antioxidant potential and modulate its interaction with biological targets.

-

Alkynyl Groups: The heptynyl group, containing a carbon-carbon triple bond, introduces a region of high electron density and specific spatial geometry. Alkynyl-substituted molecules have been explored for various therapeutic purposes, including as ligands for the dopamine transporter and as antimicrobial agents.[4][5] This functional group provides a potential site for metabolic activity or for specific interactions with target proteins.

Postulated Therapeutic Targets and Signaling Pathways

Given the absence of direct experimental evidence, the potential therapeutic targets for 2-(2-Heptynylthio)-phenol acetate remain hypothetical. However, based on the activities of related compounds, several pathways can be proposed for future investigation.

Antioxidant and Anti-inflammatory Pathways

Many phenol and thioether derivatives exert their effects by modulating oxidative stress and inflammation.

-

Potential Mechanism: 2-(2-Heptynylthio)-phenol acetate could potentially act as a scavenger of reactive oxygen species (ROS), thereby reducing cellular damage. It might also influence inflammatory signaling pathways, such as those mediated by nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs).

Below is a hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory role of the compound.

Caption: Hypothetical antioxidant and anti-inflammatory pathway.

Anticancer Pathways

Phenol derivatives have been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cells.

-

Potential Mechanism: The compound could potentially interfere with signaling pathways crucial for cancer cell survival and growth. This might involve the modulation of protein kinases, transcription factors, or apoptosis-related proteins like caspases.

The following diagram illustrates a potential workflow for screening the anticancer activity of the compound.

Caption: Experimental workflow for anticancer screening.

Proposed Experimental Protocols

To elucidate the therapeutic potential of 2-(2-Heptynylthio)-phenol acetate, a series of in vitro and in vivo experiments would be necessary. The following are suggested protocols for initial investigations.

In Vitro Antioxidant Activity Assay

Objective: To determine the radical scavenging activity of the compound.

Methodology:

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2-(2-Heptynylthio)-phenol acetate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound.

-

In a 96-well plate, add a fixed volume of 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution to each well containing the compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

Cell Viability and Cytotoxicity Assay

Objective: To assess the effect of the compound on the viability of different cell lines.

Methodology:

-

MTT Assay:

-

Seed cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-(2-Heptynylthio)-phenol acetate for 24, 48, or 72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Determine the IC50 (half-maximal inhibitory concentration) value.

-

Quantitative Data Summary

As no experimental studies have been conducted on 2-(2-Heptynylthio)-phenol acetate, there is no quantitative data to present. Future research should aim to generate data such as:

-

IC50 values: for cytotoxicity against various cell lines.

-

EC50 values: for antioxidant and anti-inflammatory activities.

-

Binding affinities (Kd or Ki): for specific protein targets identified through screening assays.

-

Pharmacokinetic parameters: (ADME - Absorption, Distribution, Metabolism, and Excretion) from in vivo studies.

The following table structure is proposed for the future compilation of such data.

| Assay Type | Target/Cell Line | Metric | Value (e.g., µM) | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | Data not available | Future Study |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | Data not available | Future Study |

| Antioxidant | DPPH Scavenging | EC50 | Data not available | Future Study |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | IC50 (for NO production) | Data not available | Future Study |

Conclusion and Future Directions

While the specific therapeutic targets of 2-(2-Heptynylthio)-phenol acetate are yet to be discovered, the analysis of its structural components suggests promising avenues for investigation, particularly in the areas of oncology, inflammation, and oxidative stress-related diseases. The lack of existing data underscores the novelty of this compound and highlights the need for comprehensive preclinical evaluation.

Future research should focus on the synthesis and purification of 2-(2-Heptynylthio)-phenol acetate, followed by a systematic screening of its biological activities using the experimental protocols outlined in this guide. Identification of its primary molecular targets will be crucial for understanding its mechanism of action and for its potential development as a novel therapeutic agent. Subsequent in vivo studies in relevant animal models will be necessary to establish its efficacy and safety profile.

References

Navigating the Physicochemical Landscape of 2-(2-Heptynylthio)-phenol Acetate: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – October 29, 2025 – In the intricate world of drug development, a thorough understanding of a compound's physicochemical properties is paramount to its successful formulation and therapeutic application. This technical guide offers an in-depth analysis of the predicted solubility and stability of 2-(2-Heptynylthio)-phenol acetate, a novel organic molecule with potential pharmacological significance. While specific experimental data for this compound is not yet publicly available, this document provides a robust framework for researchers, scientists, and drug development professionals to anticipate its behavior in various solvent systems and under different storage conditions. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profiles.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational basis for predicting the solubility of 2-(2-Heptynylthio)-phenol acetate. An analysis of its functional groups—a non-polar heptynylthio chain, a moderately polar phenol acetate group—suggests a nuanced solubility profile.

It is anticipated that 2-(2-Heptynylthio)-phenol acetate will exhibit favorable solubility in a range of organic solvents. The presence of the acetyl group and the thioether linkage introduces some polarity, likely rendering it soluble in moderately polar solvents. The long alkyl chain of the heptynyl group, however, imparts significant non-polar character, suggesting good solubility in non-polar and lipophilic solvents. Conversely, its aqueous solubility is expected to be limited due to the predominance of hydrophobic regions.

For a systematic assessment of solubility, a standardized experimental approach is recommended. The following table summarizes the predicted solubility and provides a template for recording experimental data.

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL) | Method of Determination |

| Non-Polar Solvents | |||

| Hexane | High | Shake-Flask Method & HPLC-UV | |

| Toluene | High | Shake-Flask Method & HPLC-UV | |

| Moderately Polar Solvents | |||

| Dichloromethane | High | Shake-Flask Method & HPLC-UV | |

| Ethyl Acetate | Moderate to High | Shake-Flask Method & HPLC-UV | |

| Acetone | Moderate | Shake-Flask Method & HPLC-UV | |

| Polar Aprotic Solvents | |||

| Acetonitrile | Moderate to Low | Shake-Flask Method & HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | Moderate | Shake-Flask Method & HPLC-UV | |

| Polar Protic Solvents | |||

| Ethanol | Moderate to Low | Shake-Flask Method & HPLC-UV | |

| Methanol | Low | Shake-Flask Method & HPLC-UV | |

| Water | Very Low | Shake-Flask Method & HPLC-UV |

Potential Stability Challenges and Assessment

The chemical stability of 2-(2-Heptynylthio)-phenol acetate is crucial for its development as a therapeutic agent. The molecule contains functional groups that may be susceptible to degradation under certain conditions.

Two primary degradation pathways are anticipated:

-

Hydrolysis of the Phenol Acetate Ester: The ester linkage is prone to hydrolysis, particularly under acidic or basic conditions, to yield 2-(2-heptynylthio)phenol and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation of the Thioether Linkage: Thioethers can be oxidized to sulfoxides and subsequently to sulfones in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen. This oxidation can be influenced by light, temperature, and the presence of metal ions.

A comprehensive stability testing program, guided by the International Council for Harmonisation (ICH) guidelines, is essential to identify and quantify these degradation pathways.[1][2][3] The following table outlines a template for a stability study.

| Condition | Storage Period | Appearance | Assay (%) | Degradation Products (%) |

| Long-Term | 0 months | |||

| (25°C ± 2°C / 60% RH ± 5% RH) | 3 months | |||

| 6 months | ||||

| 9 months | ||||

| 12 months | ||||

| 18 months | ||||

| 24 months | ||||

| Accelerated | 0 months | |||

| (40°C ± 2°C / 75% RH ± 5% RH) | 1 month | |||

| 3 months | ||||

| 6 months | ||||

| Photostability | 0 hours | |||

| (ICH Q1B) | Exposed | |||

| Dark Control |

Experimental Protocols

To facilitate the investigation of 2-(2-Heptynylthio)-phenol acetate, detailed experimental protocols for solubility and stability testing are provided below.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound.

Figure 1. Experimental workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of 2-(2-Heptynylthio)-phenol acetate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand undisturbed or centrifuge to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

Stability Assessment: Forced Degradation and Long-Term Studies

A combination of forced degradation (stress testing) and long-term stability studies is necessary to build a comprehensive stability profile.

Figure 2. Workflow for stability assessment.

Methodology:

-

Forced Degradation: Expose solutions or solid samples of 2-(2-Heptynylthio)-phenol acetate to harsh conditions (acid, base, oxidation, heat, and light) to rapidly identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions as prescribed by ICH guidelines.[4]

-

Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method must be capable of separating the intact compound from all potential degradation products. Key parameters to monitor include the assay of the active substance, the levels of any degradation products, and changes in physical appearance.

Conclusion

While the experimental characterization of 2-(2-Heptynylthio)-phenol acetate is ongoing, this technical guide provides a valuable predictive framework and a clear roadmap for its systematic evaluation. The anticipated solubility in a range of organic solvents and potential for hydrolytic and oxidative degradation are key considerations for its handling, formulation, and storage. The detailed experimental protocols outlined herein will enable researchers to generate the robust data necessary to advance the development of this promising compound.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Heptynylthio)-phenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed, albeit predictive, analysis of the spectroscopic data for 2-(2-Heptynylthio)-phenol acetate. Due to the absence of published experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines plausible synthetic and analytical protocols to facilitate future experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(2-Heptynylthio)-phenol acetate. These predictions are based on the analysis of its constituent functional groups: a 1,2-disubstituted benzene ring, an acetate ester, a thioether linkage, and a terminal alkyne.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.20 | m | 4H | Ar-H |

| ~ 3.40 | t | 2H | -S-CH₂ -C≡C- |

| ~ 2.30 | s | 3H | O-C(=O)-CH₃ |

| ~ 2.20 | t | 2H | -C≡C-CH₂ -CH₂- |

| ~ 1.60 | p | 2H | -CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.40 | sex | 2H | -CH₂-CH₂ -CH₃ |

| ~ 0.90 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.0 | C =O (acetate) |

| ~ 150.0 | Ar-C -O |

| ~ 136.0 | Ar-C -S |

| ~ 130.0 - 122.0 | Ar-C H |

| ~ 80.0 | -C≡C -CH₂- |

| ~ 75.0 | -CH₂-C ≡C- |

| ~ 35.0 | -S-C H₂- |

| ~ 31.0 | -CH₂-C H₂-CH₂-CH₃ |

| ~ 28.0 | -C≡C-C H₂- |

| ~ 22.0 | -CH₂-C H₂-CH₃ |

| ~ 21.0 | O-C(=O)-C H₃ |

| ~ 14.0 | -C H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium | ≡C-H stretch (if terminal alkyne, not present in 2-heptyne) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 2250 | Medium-Weak | C≡C stretch (internal alkyne) |

| ~ 1760 | Strong | C=O stretch (ester) |

| ~ 1590, 1480 | Medium | Aromatic C=C stretch |

| ~ 1200 | Strong | C-O stretch (ester) |

| ~ 750 | Strong | ortho-disubstituted benzene C-H bend |

| ~ 700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 276 | [M]⁺ (Molecular Ion) |

| ~ 234 | [M - CH₂=C=O]⁺ (Loss of ketene from acetate) |

| ~ 165 | [M - C₇H₁₁]⁺ (Loss of heptynyl radical) |

| ~ 123 | [HS-Ar-O]⁺ |

| ~ 97 | [C₇H₁₁]⁺ (Heptynyl fragment) |

| ~ 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 2-(2-Heptynylthio)-phenol acetate.

Synthesis Protocol

A plausible synthetic route involves two main steps: the synthesis of 2-(2-heptynylthio)phenol followed by its acetylation.

Step 1: Synthesis of 2-(2-Heptynylthio)phenol

-

To a solution of 2-mercaptophenol (1 equivalent) in a suitable solvent such as DMF or ethanol, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the thiophenoxide.

-

Add 1-bromo-2-heptyne (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Acetylation of 2-(2-Heptynylthio)phenol

-

Dissolve the 2-(2-heptynylthio)phenol (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add a base such as triethylamine or pyridine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, 2-(2-Heptynylthio)-phenol acetate, by column chromatography.

Spectroscopic Analysis Protocol

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS) to determine the fragmentation pattern.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a general workflow for the spectroscopic characterization of the target compound.

Caption: Plausible synthetic pathway for 2-(2-Heptynylthio)-phenol acetate.

Caption: General workflow for spectroscopic characterization of a synthesized compound.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Heptynylthio)-phenol acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Heptynylthio)-phenol acetate is a chemical compound with the molecular formula C₁₅H₁₈O₂S and a molecular weight of 262.37 g/mol .[1] Its structure consists of a phenol ring acetylated at the hydroxyl group and substituted with a heptynylthio side chain. This document aims to provide a comprehensive overview of the available information and potential research applications for this compound. However, it is critical to note that as of the date of this document, publicly available scientific literature detailing the specific biological activity, mechanism of action, and established laboratory protocols for 2-(2-Heptynylthio)-phenol acetate is exceptionally scarce.

The information presented herein is based on the analysis of its structural motifs and the known activities of related compounds. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of this molecule and to suggest initial experimental avenues. All proposed protocols are theoretical and must be validated and optimized in a laboratory setting.

Chemical and Physical Properties

A summary of the known chemical properties of 2-(2-Heptynylthio)-phenol acetate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₂S | [1] |

| Molecular Weight | 262.37 g/mol | [1] |

| SMILES | CCCCC#CCSc1ccccc1OC(=O)C | [1] |

| InChIKey | GXMBHQRROXQUJS-UHFFFAOYSA-N | [1] |

Postulated Biological Activities and Research Areas

Based on the structural components of 2-(2-Heptynylthio)-phenol acetate—a phenol acetate and an alkyne-containing thioether—we can hypothesize several potential areas of biological investigation.

Potential as an Enzyme Inhibitor

The presence of an acetylated phenol suggests that this compound could act as a substrate or inhibitor for esterase enzymes. Upon hydrolysis of the acetate group by cellular esterases, the resulting phenol could exhibit biological activity. The heptynylthio group, containing an alkyne, is a functional group that can participate in covalent interactions with enzyme active sites, suggesting potential as an irreversible inhibitor.

Hypothesized Signaling Pathway Involvement:

Caption: Postulated metabolic activation and enzyme inhibition pathway.

Potential Antimicrobial or Antiproliferative Agent

Phenolic compounds and their derivatives are known to possess antimicrobial and antiproliferative properties. The lipophilic nature of the heptynylthio side chain may facilitate membrane permeability, enhancing its potential intracellular activity.

Proposed Experimental Protocols

The following are theoretical protocols that can be used as a starting point for investigating the biological activities of 2-(2-Heptynylthio)-phenol acetate.

Protocol 1: In Vitro Esterase Stability Assay

Objective: To determine if 2-(2-Heptynylthio)-phenol acetate is hydrolyzed by cellular esterases to its active phenolic form.

Workflow:

Caption: Workflow for in vitro esterase stability assay.

Methodology:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of 2-(2-Heptynylthio)-phenol acetate in DMSO.

-

Thaw liver microsomes (human, rat, or mouse) on ice.

-

Prepare a 2X reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a quenching solution (e.g., acetonitrile with an internal standard).

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 2-(2-Heptynylthio)-phenol acetate to a final concentration of 1 µM.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and the formation of the hydrolyzed phenol metabolite.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine the rate of hydrolysis.

-

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxic or antiproliferative effects of 2-(2-Heptynylthio)-phenol acetate on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-(2-Heptynylthio)-phenol acetate in culture media.

-

Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

-

Viability Assessment:

-

Use a standard cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo).

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the compound concentration and calculate the IC₅₀ value.

-

Data Presentation

As no experimental data is currently available, the following tables are presented as templates for organizing potential future results.

Table 1: In Vitro Esterase Stability of 2-(2-Heptynylthio)-phenol acetate

| Species | Half-life (t₁/₂, min) | Intrinsic Clearance (µL/min/mg) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Table 2: Antiproliferative Activity of 2-(2-Heptynylthio)-phenol acetate

| Cell Line | IC₅₀ (µM) |

| HeLa | Data not available |

| A549 | Data not available |

| MCF-7 | Data not available |

Conclusion

2-(2-Heptynylthio)-phenol acetate is a compound with potential for biological investigation, particularly in the areas of enzyme inhibition and as an antiproliferative or antimicrobial agent. The lack of existing data necessitates foundational research to elucidate its biological properties. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to begin exploring the therapeutic and scientific potential of this molecule. All proposed experiments require careful planning, optimization, and validation.

References

Application Notes and Protocols for 2-(2-Heptynylthio)-phenol Acetate

Hypothetical Synthesis of 2-(2-Heptynylthio)-phenol Acetate

The synthesis of 2-(2-Heptynylthio)-phenol acetate can be envisioned as a two-step process: first, the formation of a thioether linkage via Williamson ether synthesis-like reaction, followed by the acetylation of the phenolic hydroxyl group.

Step 1: Synthesis of 2-(2-Heptynylthio)-phenol

This step involves the S-alkylation of 2-mercaptophenol with a suitable 2-heptynyl halide.

Materials and Reagents:

-

2-Mercaptophenol

-

1-Bromo-2-heptyne (or other suitable 2-heptynyl halide)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

-

Acetone or Dimethylformamide (DMF) as a solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Protocol:

-

To a solution of 2-mercaptophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-heptyne (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-(2-Heptynylthio)-phenol.

Step 2: Synthesis of 2-(2-Heptynylthio)-phenol Acetate

This step involves the acetylation of the phenolic group of the previously synthesized intermediate.

Materials and Reagents:

-

2-(2-Heptynylthio)-phenol

-

Acetic anhydride

-

Pyridine or Triethylamine (TEA) as a base and catalyst

-

Dichloromethane (DCM) as a solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Protocol:

-

Dissolve 2-(2-Heptynylthio)-phenol (1.0 eq) in dichloromethane.

-

Add pyridine (2.0 eq) or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with 1 M HCl (2 x 30 mL), deionized water (1 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Heptynylthio)-phenol acetate.

-

If necessary, the product can be further purified by silica gel column chromatography.

Caption: Hypothetical two-step synthesis of 2-(2-Heptynylthio)-phenol acetate.

Hypothetical Application Note: Anticancer Activity Screening

Introduction: Phenolic compounds and their derivatives are known to exhibit a wide range of biological activities. This hypothetical application note describes a general procedure for screening 2-(2-Heptynylthio)-phenol acetate for potential cytotoxic effects against a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.[1][2]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells.[3]

Objective: To determine the in vitro cytotoxicity of 2-(2-Heptynylthio)-phenol acetate against a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC₅₀).

Hypothetical Experimental Protocol: In Vitro Cytotoxicity MTT Assay

Materials and Reagents:

-

2-(2-Heptynylthio)-phenol acetate

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell line to about 80% confluency.

-